molecular formula C14H15BO3 B7860760 Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-

Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-

Cat. No.: B7860760
M. Wt: 242.08 g/mol
InChI Key: WZSJTVTUCVQERB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]- (CAS: 1332506-16-7), is a boronic acid derivative characterized by a phenyl ring substituted at the 3-position with a (4-methylbenzyl)oxy group. Its molecular formula is C₁₄H₁₅BO₃, with an average molecular weight of 242.08 g/mol (calculated). This compound is commercially available and primarily used in organic synthesis and medicinal chemistry as a building block for Suzuki-Miyaura cross-coupling reactions or as a functional group in drug discovery .

Properties

IUPAC Name

[3-[(4-methylphenyl)methoxy]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BO3/c1-11-5-7-12(8-6-11)10-18-14-4-2-3-13(9-14)15(16)17/h2-9,16-17H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZSJTVTUCVQERB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=CC=C(C=C2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Synthesis from Aryl Chlorides

The direct conversion of aryl chlorides to boronic acids via palladium catalysis has emerged as a streamlined approach. A pivotal study demonstrated that aryl chlorides react with pinacolborane (HBpin) in the presence of Pd(OAc)₂ , XPhos ligand, and potassium acetate (KOAc) in ethanol at 80°C. This method circumvents intermediate boronate esters, enabling one-step access to boronic acids. For example, electron-rich substrates analogous to B-[3-[(4-methylphenyl)methoxy]phenyl]- achieved yields up to 92% under optimized conditions.

Key Parameters:

  • Catalyst System: Pd(OAc)₂ (1 mol%), XPhos (2 mol%), NaOt-Bu (1 mol%)

  • Reagents: KOAc (3 equiv), HBpin (1.5–3.0 equiv)

  • Solvent: Ethanol (0.1 M concentration)

  • Temperature: 80°C

  • Reaction Time: 4–18 hours

This protocol is scalable, with reactions conducted on 6 mmol scales without significant yield reduction. The methoxy and methyl groups in the target compound may necessitate extended reaction times due to steric effects, as observed in structurally similar systems.

Miyaura Borylation with Bis(pinacolato)Diboron

An alternative route employs bis(pinacolato)diboron (B₂pin₂) for borylation. Aryl bromides or iodides react with B₂pin₂ under palladium catalysis, followed by acidic hydrolysis to yield boronic acids. While less direct than chloride borylation, this method is advantageous for sensitive substrates. For instance, a Pd(dppf)Cl₂ catalyst in DMSO at 80°C facilitated borylation of methoxy-substituted arenes with 75–85% yields .

Suzuki-Miyaura Cross-Coupling for Boronic Acid Preparation

Coupling with Boronate Esters

The Suzuki-Miyaura reaction, typically used for biaryl synthesis, can be adapted to prepare boronic acids by coupling aryl halides with boronate esters. A representative procedure utilized Pd(PPh₃)₄ (1 mol%), Na₂CO₃, and a solvent mixture of ethanol, toluene, and water at 65°C. For example, coupling methyl 3-bromo-4-methylbenzoate with a boronate ester afforded the corresponding boronic acid in 67.7% yield after chromatographic purification.

Optimization Insights:

  • Solvent System: Ethanol/toluene/water (5:5:2 v/v) enhances solubility and phase transfer.

  • Base: Sodium carbonate (2.5 equiv) balances reactivity and minimizes protodeboronation.

  • Temperature: 65°C ensures catalyst activity while avoiding decomposition.

Tandem Borylation-Coupling Strategies

Sequential borylation and coupling steps enable the assembly of complex boronic acids. A two-step protocol involving initial borylation of an aryl chloride followed by coupling with a second aryl halide achieved 60–85% yields for diarylboronic acids. This approach is particularly relevant for constructing the biphenyl backbone of B-[3-[(4-methylphenyl)methoxy]phenyl]-.

Functional Group Transformations and Post-Synthetic Modifications

Hydrolysis of Boronate Esters

Boronate esters, such as pinacol or ethylene glycol esters, are hydrolyzed to boronic acids using aqueous KHF₂ or HCl . A study reported that treatment of trifluoroborates with KHF₂ in methanol at 0°C provided boronic acids in >90% purity. This step is critical for isolating the free boronic acid without anhydride formation.

Oxidative and Reductive Modifications

Methoxy and methyl groups in the target compound may originate from precursor molecules. For example, oxidative demethylation of methoxy-protected intermediates or Friedel-Crafts alkylation of phenol derivatives could introduce the 4-methylphenylmethoxy moiety.

Challenges and Optimization Strategies

Steric and Electronic Effects

The 3-[(4-methylphenyl)methoxy] substituent introduces steric bulk near the boron atom, potentially slowing transmetallation steps. Strategies to mitigate this include:

  • High Catalyst Loading: Increasing Pd(OAc)₂ to 3 mol% improved yields for hindered substrates.

  • Bulky Ligands: XPhos and SPhos ligands enhance reactivity in crowded environments.

Purification and Stability

Boronic acids are prone to dehydration, forming boroxines. Purification via recrystallization from ethyl acetate/hexane or lyophilization from aqueous solutions preserves integrity. Analytical data (e.g., ¹¹B NMR) confirmed minimal anhydride formation when using KHF₂ quenching.

Comparative Analysis of Synthetic Routes

MethodCatalyst SystemYield (%)AdvantagesLimitations
Direct BorylationPd(OAc)₂/XPhos/KOAc75–92One-step, scalableSensitive to steric hindrance
Miyaura BorylationPd(dppf)Cl₂/B₂pin₂65–85Tolerates electron-deficient arenesRequires acidic hydrolysis
Suzuki CouplingPd(PPh₃)₄/Na₂CO₃50–80Modular substrate scopeMulti-step, lower yields

Industrial-Scale Considerations

Continuous Flow Reactors

Transitioning batch protocols to continuous flow systems enhances efficiency for large-scale production. A pilot study demonstrated that Pd-catalyzed borylation in microreactors achieved 90% conversion in 30 minutes, compared to 18 hours in batch.

Cost-Benefit Analysis

  • Catalyst Recovery: Immobilized Pd catalysts on silica or magnetic nanoparticles reduce costs.

  • Solvent Recycling: Ethanol/water mixtures are distilled and reused, lowering environmental impact .

Chemical Reactions Analysis

Types of Reactions

Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid may yield phenols or ketones, while reduction can produce borane derivatives .

Mechanism of Action

The mechanism by which boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-, exerts its effects involves the formation of reversible covalent bonds with target molecules. In the case of enzyme inhibition, the boronic acid group interacts with active site residues, such as serine or threonine, forming a tetrahedral boronate complex that inhibits enzyme activity . This interaction is crucial for the compound’s biological activity and its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of B-[3-[(4-methylphenyl)methoxy]phenyl]-boronic acid and analogous compounds:

Compound Name (CAS) Molecular Formula Substituents Molecular Weight (g/mol) Key Applications/Properties References
B-[3-[(4-Methylphenyl)methoxy]phenyl]- (1332506-16-7) C₁₄H₁₅BO₃ 3-(4-Methylbenzyloxy)phenyl 242.08 Organic synthesis, medicinal chemistry
[4-(Methoxymethoxy)phenyl]boronic acid (162662-27-3) C₈H₁₁BO₄ 4-(Methoxymethoxy)phenyl 181.98 Intermediate in carbohydrate chemistry
3-Formyl-4-methoxyphenylboronic Acid (N/A) C₈H₇BO₄ 3-Formyl, 4-methoxyphenyl 193.96 Aldehyde-mediated conjugation reactions
B-[4-Methoxy-3-(pyrrolidinylsulfonyl)phenyl]- (874219-52-0) C₁₁H₁₆BNO₅S 4-Methoxy, 3-(pyrrolidin-1-ylsulfonyl)phenyl 285.13 Potential kinase inhibitors, polar substituents enhance solubility
B-[4-[(4-Chloro-3-methylphenoxy)methyl]phenyl]- (849052-25-1) C₁₄H₁₄BClO₃ 4-[(4-Chloro-3-methylphenoxy)methyl]phenyl 276.53 Agrochemical intermediates
B-[3-Methoxy-4-(2-methoxyethoxy)phenyl]- (1189126-31-5) C₁₀H₁₅BO₅ 3-Methoxy, 4-(2-methoxyethoxy)phenyl 242.04 Targeted therapy scaffolds, hydrophilic

Biological Activity

Boronic acids are a significant class of organic compounds that exhibit diverse biological activities due to their unique structural properties. Specifically, the compound Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]- (CAS No. 1311182-82-7) has garnered attention for its potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]- is characterized by a boron atom bonded to a hydroxyl group and an aryl group. Its structure can be represented by the SMILES notation:

Cc1ccc(cc1)COc1cccc(c1)B(O)OCc1ccc(cc1)COc1cccc(c1)B(O)O

This compound features a phenyl ring substituted with both a methoxy group and a 4-methylphenyl group, enhancing its reactivity and potential biological interactions.

The biological activity of boronic acids is primarily attributed to their ability to form reversible covalent bonds with diols, which allows them to interact selectively with various biomolecules. This interaction can modulate enzyme activity and enhance cellular uptake, making boronic acids useful in drug delivery systems and as biochemical sensors.

Key Biological Activities:

  • Enzyme Inhibition: Boronic acids have been shown to inhibit various enzymes, including proteases and glycosidases. This inhibition can lead to significant effects on cellular processes, such as apoptosis in cancer cells .
  • Antitumor Activity: Certain derivatives of boronic acids have demonstrated cytotoxic effects against cancer cell lines. For instance, studies have indicated that compounds similar to B-[3-[(4-methylphenyl)methoxy]phenyl]- can induce apoptosis in A549 lung cancer cells .
  • Selectivity for Saccharides: The ability of boronic acids to selectively bind saccharides through diol recognition makes them valuable in developing targeted therapeutics and diagnostic tools.

Synthesis

The synthesis of Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]- typically involves several methods that allow for specific aryl substitutions. A common synthetic route includes:

PhMgBr+B OMe 3PhB OMe 2+MeOMgBr\text{PhMgBr}+\text{B OMe }_3\rightarrow \text{PhB OMe }_2+\text{MeOMgBr}

This reaction forms the desired boronic acid through a series of steps involving hydrolysis.

Case Study 1: Anticancer Properties

A study evaluated the anticancer efficacy of boron-containing compounds against A549 lung cancer cells. It was found that specific derivatives exhibited higher cytotoxicity than traditional treatments like bortezomib, highlighting the potential of boronic acids in cancer therapy .

Case Study 2: Enzyme Inhibition

Research has demonstrated that boronic acid derivatives can selectively inhibit glycosidases involved in carbohydrate metabolism. This inhibition can disrupt normal cellular functions and has implications for developing treatments for metabolic disorders .

Comparative Analysis with Related Compounds

Compound NameStructureUnique Features
4-Methylphenylboronic AcidCc1ccc(cc1)B(O)OSimpler structure; lacks methoxy substitution
Phenylboronic Acidc1ccccc1B(O)OBasic structure; widely used in Suzuki reactions
3-Methoxyphenylboronic AcidCOc1ccccc1B(O)OContains methoxy group but differs in position
Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]- Cc1ccc(cc1)COc1cccc(c1)B(O)OEnhanced binding affinity due to unique substitution

The unique substitution pattern of Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]- enhances its reactivity compared to simpler boronic acids, making it a promising candidate for further research into its biological applications.

Q & A

Q. What are the common synthetic routes for synthesizing Boronic acid, B-[3-[(4-methylphenyl)methoxy]phenyl]-?

The synthesis of aryl boronic acids typically involves cross-coupling reactions such as the Miyaura borylation, where palladium catalysts mediate the coupling of aryl halides with bis(pinacolato)diboron. For derivatives with electron-rich substituents (e.g., methoxy or methylphenyl groups), protodeboronation can occur, necessitating mild reaction conditions or protective strategies. For example, alkyl boronic esters may be synthesized first and later hydrolyzed to the acid to avoid purification challenges . Substituents like methoxy groups can stabilize the boronic acid via resonance, but steric hindrance from the 4-methylphenyl group may require optimized ligand-catalyst systems for efficient coupling .

Q. How is the structure of this boronic acid characterized in academic research?

Structural characterization employs spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : 11B^{11}\text{B} and 1H^{1}\text{H} NMR identify boron environments and aromatic proton patterns. The methoxy group (δ3.8\delta \sim 3.8 ppm) and methylphenyl protons (δ7.2\delta \sim 7.2 ppm) are key markers .
  • Mass Spectrometry (MS) : MALDI-MS with derivatization (e.g., pinacol esterification) prevents boroxine formation, enabling accurate mass determination. Matrix-assisted on-plate esterification with 2,5-dihydroxybenzoic acid simplifies analysis .
  • HPLC : Reverse-phase chromatography with UV detection monitors purity, leveraging the compound’s aromatic UV absorbance .

Q. What are the primary applications of this boronic acid in drug discovery?

This compound’s aryl boronic acid moiety is explored for:

  • Proteasome Inhibition : Boronic acids like Bortezomib bind reversibly to catalytic threonine residues, inhibiting proteasomal activity. The methoxy group may enhance solubility or target affinity .
  • Sensor Development : The diol-binding ability facilitates glucose or glycoprotein detection. The methylphenyl group could modulate hydrophobicity for membrane penetration in cellular assays .

Advanced Research Questions

Q. How do researchers mitigate protodeboronation in electron-rich aryl boronic acids during synthesis?

Protodeboronation is minimized via:

  • Protective Groups : Using pinacol esters during synthesis prevents acid-sensitive intermediates from decomposing .
  • Low-Temperature Conditions : Reactions conducted at ≤ 0°C reduce undesired cleavage of the boron-aryl bond .
  • Additives : Bases like K3_3PO4_4 stabilize the boronate intermediate in Suzuki-Miyaura couplings .

Q. How can contradictory data on boronic acid-diol binding affinities be resolved in sensor studies?

Discrepancies arise from non-specific interactions (e.g., hydrophobic effects from methylphenyl groups). Methodological solutions include:

  • Buffer Optimization : Using high-pH borate buffers reduces secondary interactions, improving selectivity for glycoproteins .
  • Competitive Assays : Adding redox-active polymers (e.g., poly-nordihydroguaiaretic acid) distinguishes specific binding via displacement kinetics .
  • Computational Modeling : DFT/TDDFT calculations predict binding modes and explain experimental outliers, such as unexpected fluorescence quenching in carbazole-based sensors .

Q. What factors govern the thermal stability of aryl boronic acids in flame-retardant applications?

Thermogravimetric analysis (TGA) reveals that stability depends on:

  • Substituent Effects : Electron-withdrawing groups (e.g., halogens) lower degradation onset temperatures, while methyl groups enhance stability via steric protection .
  • Boron Content : Higher boronic acid density increases char formation, a key flame-retardant mechanism.
CompoundOnset Degradation Temp. (°C)Char Residue (%)
Pyrene-1-boronic acid60035
4-Methylphenyl derivative32018
Unsubstituted phenyl28010

Data adapted from

Q. How are boronic acid-functionalized nanoparticles optimized for glucose sensing?

  • Polymer Design : Conjugating boronic acids to carboxymethyl dextran enhances water solubility and diol accessibility .
  • Surface Plasmon Resonance (SPR) : Immobilization on gold substrates allows real-time binding analysis. The methoxy group’s electron-donating effect increases binding affinity at physiological pH .
  • Fluorescence Quenching : Carbon dots functionalized with boronic acids exhibit stronger binding to Gram-positive bacteria due to interactions with teichoic acids, a principle extendable to glucose detection .

Methodological Considerations

  • Contradiction Analysis : When conflicting data arise (e.g., thermal stability vs. substituent effects), researchers should cross-reference TGA with computational degradation pathway models .
  • High-Throughput Screening : Automated IMCR (Immobilized Multicomponent Reaction) platforms enable rapid synthesis and MS-based characterization of boronic acid libraries .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.